N-(tetracosanoyl)-1-deoxysphinganine

Description

Classification and Nomenclature of Atypical Sphingolipids

Sphingolipids are broadly classified based on their backbone structure and the functional groups attached. creative-proteomics.commetwarebio.com Canonical sphingolipids are derived from sphingoid bases like sphingosine (B13886) or sphinganine (B43673), which contain a hydroxyl group at the C1 position. wikipedia.orgmetwarebio.com Atypical sphingolipids, in contrast, arise from variations in this biosynthetic pathway. uzh.ch

A significant class of atypical sphingolipids is the 1-deoxysphingolipids (1-deoxySLs). uzh.chwikipedia.org These compounds are formed when the enzyme serine palmitoyltransferase (SPT), which normally condenses L-serine with palmitoyl-CoA, utilizes alternative amino acids such as L-alanine or glycine (B1666218). uzh.chwikipedia.org The use of alanine (B10760859) leads to the formation of a 1-deoxysphinganine backbone, the defining feature of this subgroup. wikipedia.orgbiorxiv.org

The primary distinction between 1-deoxysphingolipids and canonical sphingolipids is structural: 1-deoxySLs lack the hydroxyl group at the C1 position of the sphingoid base. researchgate.netunifr.ch This seemingly minor alteration has profound metabolic consequences. The C1-OH group is essential for the degradation of canonical sphingolipids and for their conversion into more complex forms like sphingomyelin (B164518) and glycosphingolipids. researchgate.netunifr.chresearchgate.net

Due to the absence of this C1-OH group, 1-deoxySLs cannot be broken down by the standard catabolic pathways. wikipedia.orgresearchgate.net This metabolic resistance means they are not readily cleared and can accumulate within cells, leading to cellular dysfunction. wikipedia.orgbiorxiv.org Furthermore, they cannot serve as precursors for complex sphingolipids, effectively making them metabolic end-products. wikipedia.orgresearchgate.net

| Feature | Canonical Sphingolipids | 1-Deoxysphingolipids (Atypical) |

| C1 Position | Contains a hydroxyl (-OH) group | Lacks a hydroxyl group (has a hydrogen atom) researchgate.netunifr.ch |

| Precursor Amino Acid | L-serine wikipedia.org | L-alanine or L-glycine uzh.chwikipedia.org |

| Metabolic Fate | Can be degraded via canonical pathways and converted to complex sphingolipids wikipedia.orgresearchgate.net | Cannot be degraded by canonical pathways or converted to complex sphingolipids wikipedia.orgresearchgate.net |

| Cellular Role | Structural components of membranes, signaling molecules wikipedia.org | Associated with cytotoxicity and cellular dysfunction when elevated biorxiv.orgresearchgate.net |

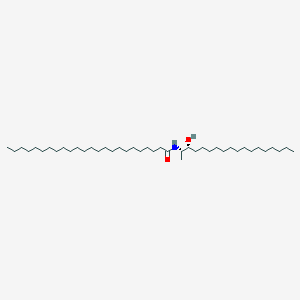

N-(tetracosanoyl)-1-deoxysphinganine is a specific type of 1-deoxyceramide. nih.gov Ceramides (B1148491) are formed when a fatty acid is attached to the amino group of a sphingoid base via an amide bond. creative-proteomics.comnih.gov In this case, the backbone is 1-deoxysphinganine, and the attached fatty acid is tetracosanoic acid (a 24-carbon chain), classifying it as a very long-chain fatty acyl derivative. nih.govcaymanchem.comnih.gov This compound is also referred to as C24 1-deoxyceramide. caymanchem.comcaymanchem.com

The formation of this compound occurs when the 1-deoxysphinganine base is rapidly N-acylated. nyu.edu This acylation can make these compounds difficult to detect against a background of other neutral lipids. nih.gov

| Property | Value |

| Chemical Name | N-[(2S,3R)-3-hydroxyoctadecan-2-yl]tetracosanamide nih.gov |

| Synonyms | C24 1-Deoxyceramide, C24DH 1-deoxyCer nih.govcaymanchem.com |

| Molecular Formula | C42H85NO2 nih.gov |

| Molecular Weight | 636.1 g/mol nih.gov |

| Classification | Very Long-Chain 1-Deoxyceramide caymanchem.com |

Historical Context of 1-Deoxysphingolipid Discovery in Biological Systems

The enigmatic nature of sphingolipids dates back to their discovery in the 1870s. wikipedia.org The specific class of 1-deoxysphingolipids, however, is a more recent finding. wikipedia.org These lipids were first identified in marine organisms. wikipedia.orgjst.go.jp One such compound, known as spisulosine (B1684007) (or ES-285), was isolated from a marine source and was later identified as 1-deoxysphinganine. wikipedia.org

A pivotal moment in understanding their biological relevance came from studies on hereditary sensory and autonomic neuropathy type I (HSAN1). nih.gov Research revealed that mutations in the SPT enzyme, responsible for the first step in sphingolipid synthesis, cause the disease. nih.gov These mutations alter the enzyme's substrate specificity, leading it to use L-alanine and glycine to produce neurotoxic 1-deoxysphingoid bases. nyu.edunih.gov This discovery firmly linked the endogenous production of 1-deoxySLs to a human disease. nih.gov Subsequent research has also identified these compounds in various foods, particularly seafood, indicating an exogenous source as well. jst.go.jpnih.gov

Broad Academic Significance of Aberrant Sphingolipid Metabolism

The study of aberrant sphingolipid metabolism has become a significant field of research due to its links with a wide range of human pathologies. nih.gov The balance between different sphingolipid metabolites, often termed the "sphingolipid rheostat," is critical for determining cell fate, including processes like cell proliferation and death. nih.govdsmc.or.kr

Disruptions in this balance are associated with numerous diseases. The accumulation of cytotoxic 1-deoxysphingolipids is a prime example of such a disruption. biorxiv.orgnyu.edu Elevated levels of 1-deoxySLs are not only the cause of HSAN1 but have also been implicated in metabolic conditions like type 2 diabetes and metabolic syndrome. uzh.chnyu.edunih.gov Research has shown that these lipids can induce mitochondrial dysfunction and endoplasmic reticulum (ER) stress, contributing to cellular damage. biorxiv.org The involvement of altered sphingolipid metabolism extends to neurodegenerative disorders, cancer, and inflammatory diseases, making it a critical area of investigation for understanding disease mechanisms and developing potential therapeutic strategies. nih.govresearchgate.netjci.org

Properties

IUPAC Name |

N-[(2S,3R)-3-hydroxyoctadecan-2-yl]tetracosanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H85NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h40-41,44H,4-39H2,1-3H3,(H,43,45)/t40-,41+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDCLRQOABWOQP-WVILEFPPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(CCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](CCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H85NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of 1 Deoxysphingolipids

De Novo Synthesis of 1-Deoxysphingoid Bases

The initial and rate-limiting step in the biosynthesis of all sphingolipids, including the atypical 1-deoxy variants, occurs in the endoplasmic reticulum. biorxiv.org This process involves the condensation of a fatty acyl-CoA with an amino acid, catalyzed by the enzyme serine palmitoyltransferase (SPT). researchgate.net

Serine palmitoyltransferase (SPT) typically catalyzes the condensation of palmitoyl-CoA with L-serine to initiate the synthesis of canonical sphingolipids. nih.gov However, SPT is not exclusively specific to L-serine. Under certain conditions, such as low serine availability or the presence of specific mutations, SPT can utilize alternative amino acid substrates. nih.govbiorxiv.org This promiscuity is the foundational step for the synthesis of 1-deoxysphingoid bases. nih.gov The ability of SPT to use amino acids other than serine leads to the production of atypical sphingoid backbones that lack the C1-hydroxyl group. biorxiv.org

The direct precursor to N-(tetracosanoyl)-1-deoxysphinganine is the sphingoid base 1-deoxysphinganine (doxSA). This molecule is synthesized when SPT catalyzes the condensation of palmitoyl-CoA with the amino acid L-alanine instead of L-serine. nih.govnih.gov This reaction produces a 1-deoxysphinganine backbone, which is structurally similar to the canonical sphinganine (B43673) but lacks the C1-hydroxyl group. nih.gov The availability of alanine (B10760859) can therefore directly influence the rate of 1-deoxysphinganine synthesis. nih.gov

Table 1: Substrate Utilization by Serine Palmitoyltransferase (SPT)

| Acyl-CoA Substrate | Amino Acid Substrate | Primary Product | Product Class |

| Palmitoyl-CoA | L-Serine | Sphinganine | Canonical Sphingoid Base |

| Palmitoyl-CoA | L-Alanine | 1-Deoxysphinganine | Atypical Sphingoid Base |

| Palmitoyl-CoA | L-Glycine | 1-(deoxymethyl)sphinganine | Atypical Sphingoid Base |

In addition to L-alanine, SPT can also utilize L-glycine as an alternative substrate. nih.gov The condensation of palmitoyl-CoA with glycine (B1666218) results in the formation of another atypical sphingoid base, 1-(deoxymethyl)sphinganine. biorxiv.org This further illustrates the substrate flexibility of SPT and its central role in generating the diversity of both canonical and non-canonical sphingoid bases.

Mutations in the genes encoding the subunits of SPT, particularly SPTLC1 and SPTLC2, can significantly alter the enzyme's substrate preference. nih.gov Certain missense mutations are known to cause a shift, increasing the enzyme's affinity for L-alanine over L-serine. researchgate.net This genetic predisposition leads to a pathological overproduction of 1-deoxysphinganine and its downstream metabolites. These mutations are clinically associated with the rare genetic disorder, hereditary sensory and autonomic neuropathy type 1 (HSAN1), where elevated levels of 1-deoxySLs are a key pathogenic feature. researchgate.netbiorxiv.org For example, the SPTLC1C133W mutation is known to induce the synthesis and accumulation of 1-deoxy(dihydro)ceramides. nih.gov

While mutations in SPT can drastically increase the production of 1-deoxySLs, the wild-type enzyme also possesses the inherent capability to synthesize these atypical lipids, albeit at a much lower rate under normal physiological conditions. biorxiv.org The production of 1-deoxysphinganine by wild-type SPT can be influenced by cellular conditions, such as an imbalance in the local concentrations of L-serine and L-alanine. nih.gov Therefore, even in the absence of genetic mutations, factors that decrease serine availability or increase alanine levels can promote the synthesis of 1-deoxySLs. nih.govbiorxiv.org

N-Acylation of 1-Deoxysphingoid Bases to Form 1-Deoxyceramides

Once 1-deoxysphinganine is synthesized, it undergoes N-acylation, a process where a fatty acyl chain is attached to the amino group of the sphingoid base. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS), which are also located in the endoplasmic reticulum. biorxiv.orgwikipedia.org This acylation converts 1-deoxysphinganine into a 1-deoxydihydroceramide (B12091950). biorxiv.org

The specific compound, this compound, is formed when a tetracosanoyl group (a 24-carbon saturated fatty acyl chain) is attached to the 1-deoxysphinganine backbone. Mammals have six different ceramide synthase enzymes (CerS1-6), each exhibiting a distinct specificity for fatty acyl-CoAs of particular chain lengths. nih.gov

Specifically, Ceramide Synthase 2 (CerS2) is responsible for the synthesis of ceramides (B1148491) containing very long-chain fatty acids (VLCFAs), including those with C22 and C24 acyl chains. nih.govresearchgate.net Therefore, the formation of this compound is catalyzed by CerS2, which utilizes tetracosanoyl-CoA as the acyl donor and 1-deoxysphinganine as the acceptor. Recent research has highlighted that the toxicity associated with 1-deoxySLs is particularly driven by their conversion into very long-chain 1-deoxydihydroceramides, such as those containing C24:0 (tetracosanoyl) and C24:1 (nervonyl) acyl chains. biorxiv.orgbiorxiv.org

Table 2: Acyl-CoA Specificity of Mammalian Ceramide Synthases (CerS)

| Ceramide Synthase | Acyl-CoA Chain Length Specificity | Associated 1-Deoxyceramide Product Example |

| CerS1 | C18-CoA | N-(stearoyl)-1-deoxysphinganine |

| CerS2 | C20-C26-CoA | This compound |

| CerS3 | C26-CoA and longer | N-(hexacosanoyl)-1-deoxysphinganine |

| CerS4 | C18-C22-CoA | N-(arachidoyl)-1-deoxysphinganine |

| CerS5 | C16-CoA | N-(palmitoyl)-1-deoxysphinganine |

| CerS6 | C14-C16-CoA | N-(myristoyl)-1-deoxysphinganine |

Role of Ceramide Synthases in N-Acylation

Following its synthesis in the endoplasmic reticulum, 1-deoxysphinganine undergoes N-acylation, a reaction catalyzed by a family of enzymes known as ceramide synthases (CerS). biorxiv.orgnih.gov This process involves the attachment of a fatty acyl-CoA molecule to the amino group of the 1-deoxysphinganine backbone. nih.gov Research has demonstrated that the C1-hydroxyl group, which is absent in 1-deoxysphinganine, is not a prerequisite for the acylation of sphingoid bases by ceramide synthase. nih.gov This enzymatic step is crucial as it converts the free sphingoid base into a more complex lipid and is a key determinant in the subsequent biological effects of these molecules. nih.gov Inhibition of ceramide synthases has been shown to prevent the downstream metabolism of 1-deoxysphinganine. nih.gov

Specificity of N-(tetracosanoyl) Chain Incorporation onto 1-Deoxysphinganine

The diversity of ceramide and dihydroceramide (B1258172) species is largely determined by the specific fatty acyl chain attached during N-acylation. This specificity is governed by the six different ceramide synthase enzymes (CerS1-6), each exhibiting a preference for fatty acyl-CoAs of particular chain lengths. mdpi.com The formation of this compound specifically involves the incorporation of a very-long-chain fatty acid, tetracosanoic acid (C24:0). While the specific CerS isoform responsible for the acylation of 1-deoxysphinganine with a tetracosanoyl chain is an area of ongoing investigation, the detection of 1-deoxyceramide species with a C24:1 acyl chain (Cer m18:1/24:1) in mass spectrometry studies confirms that very-long-chain fatty acids are indeed incorporated into the 1-deoxydihydroceramide backbone. nih.gov

Formation of 1-Deoxydihydroceramides

The N-acylation of 1-deoxysphinganine by ceramide synthases results in the formation of 1-deoxydihydroceramides (doxDHCers). biorxiv.orgnih.govnih.gov This reaction is analogous to the synthesis of dihydroceramides in the canonical sphingolipid pathway. nih.gov The resulting molecule, such as this compound, is a hydrophobic lipid that can accumulate within cellular membranes. biorxiv.org Studies have shown that 1-deoxysphinganine is readily converted to 1-deoxydihydroceramides within cells, and these N-acylated metabolites are believed to mediate many of the cytotoxic effects associated with elevated 1-deoxysphingolipid levels. nih.govnih.gov

Downstream Metabolic Routes of 1-Deoxysphingolipids

Due to the absence of the C1-hydroxyl group, 1-deoxysphingolipids are not substrates for the enzymes of the canonical sphingolipid degradation pathway, leading to the view that they are "dead-end" metabolites. nih.gov However, recent research has identified a previously unknown metabolic pathway capable of degrading these atypical lipids, involving cytochrome P450 (CYP) 4F enzymes. nih.govresearchgate.net The primary downstream metabolic modification of 1-deoxydihydroceramides, prior to degradation, is the introduction of a double bond.

Atypical Introduction of Double Bonds in 1-Deoxy-Dihydroceramides

A key distinction between canonical and 1-deoxy sphingolipid metabolism lies in the desaturation process. While dihydroceramides are typically converted to ceramides by the introduction of a Δ4,5-trans double bond, 1-deoxydihydroceramides undergo an atypical desaturation reaction. nih.govnih.gov

Research has conclusively shown that the double bond introduced into the 1-deoxysphingolipid backbone is not in the canonical position. Instead of a Δ4,5 double bond, the most abundant native 1-deoxysphingosine (the deacylated form of 1-deoxyceramide) contains a Δ14,15-cis double bond. nih.govnih.govresearchgate.net This desaturation is catalyzed by a different desaturase than the one used in canonical sphingolipid synthesis. nih.gov Evidence suggests that fatty acid desaturase 3 (FADS3) may be the enzyme responsible for this atypical Δ14Z desaturation, as it is known to create a similar double bond in other atypical sphingolipid metabolites. nih.gov The presence of this Δ14 double bond has been confirmed in various 1-deoxyceramide species, including those with very-long-chain fatty acids. nih.gov

The canonical Δ4,5-trans double bond is introduced into dihydroceramides by the enzyme sphingolipid delta(4)-desaturase 1 (DEGS1, also known as DES1). nih.govnih.govnih.gov The consistent finding of a Δ14,15-cis double bond in native 1-deoxysphingolipids indicates that 1-deoxydihydroceramides like this compound are not effective substrates for DEGS1. nih.govnih.gov This suggests that the structural difference, namely the lack of the C1-hydroxyl group, prevents these molecules from being recognized and processed by the canonical desaturase enzyme, thus preventing the formation of a Δ4,5-trans double bond. nih.gov

Cytochrome P450 (CYP)4F Enzyme-Dependent Metabolism

The metabolism of 1-deoxysphingolipids (deoxySLs), including this compound, diverges significantly from canonical sphingolipids due to their unique structure. A key metabolic pathway for these atypical lipids involves enzymes from the cytochrome P450 family, specifically the CYP4F subfamily. These enzymes are crucial in hydroxylating deoxySLs, a critical step for their detoxification and subsequent elimination.

Role of CYP4F Subfamily in Hydroxylation of 1-Deoxysphingosine

The CYP4F subfamily of enzymes plays a pivotal role in the metabolism of 1-deoxysphingosine (deoxySO), the deacylated backbone of this compound. nih.gov These enzymes function as hydroxylases, introducing hydroxyl groups onto the deoxySL molecule. nih.gov This process is considered a detoxification pathway, as the hydroxylation increases the polarity of the otherwise hydrophobic deoxySLs, facilitating their eventual excretion. nih.gov

Research has demonstrated that the inhibition of CYP4F enzymes leads to a blockage in the formation of downstream metabolites of deoxySLs. Conversely, the induction of these enzymes stimulates the metabolic conversion of deoxySLs. nih.govnih.gov While the specific human CYP4F isoforms responsible for deoxySL metabolism are still under investigation, studies on related compounds suggest that enzymes such as CYP4F2 and CYP4F3B are capable of metabolizing a range of substrates and are likely candidates for this role. nih.gov The metabolism of deoxySLs by CYP4F enzymes is a slower process compared to the rapid turnover of canonical sphingolipids. nih.gov

Identification of Novel 1-Deoxysphingolipid Downstream Metabolites

Through the action of CYP4F enzymes and other metabolic processes, a number of novel downstream metabolites of 1-deoxysphingolipids have been identified. High-resolution mass spectrometry and metabolic labeling studies have revealed the formation of at least eight new downstream metabolites. nih.govresearchgate.net These metabolites are primarily products of hydroxylation and desaturation reactions. nih.gov

The identified metabolites include mono- and poly-hydroxylated forms of 1-deoxysphinganine and 1-deoxysphingosine. nih.gov The introduction of these hydroxyl groups occurs at various positions along the lipid chain. Furthermore, in addition to the typical Δ4,5 double bond found in canonical sphingolipids, deoxySLs can contain a double bond at the Δ14,15 position, which is introduced by the fatty acid desaturase 3 (FADS3). nih.govnih.gov

Below is a table summarizing the classes of identified downstream metabolites of 1-deoxysphingolipids.

| Metabolite Class | Precursor | Key Metabolic Reaction | Enzyme Family Involved |

| Hydroxylated 1-deoxysphinganine | 1-deoxysphinganine | Hydroxylation | Cytochrome P450 (CYP)4F |

| Hydroxylated 1-deoxysphingosine | 1-deoxysphingosine | Hydroxylation | Cytochrome P450 (CYP)4F |

| Desaturated 1-deoxysphinganine | 1-deoxysphinganine | Desaturation (e.g., at Δ14) | Fatty Acid Desaturase (FADS) |

Metabolic Fate and "Dead-End" Characteristics

The term "dead-end" metabolites is often used to describe 1-deoxysphingolipids because their structure prevents them from being processed through the primary catabolic pathway for canonical sphingolipids. nih.gov This has significant consequences for cellular homeostasis.

Inability to Form Sphingosine-1-Phosphate (S1P) Due to C1-Hydroxyl Group Absence

A defining structural feature of this compound and all other deoxySLs is the absence of a hydroxyl group at the C1 position of the sphingoid base. nih.govbiorxiv.org In canonical sphingolipid metabolism, this C1-hydroxyl group is essential for phosphorylation by sphingosine (B13886) kinases (SphK) to form sphingosine-1-phosphate (S1P). nih.govmdpi.com S1P is a critical signaling molecule and also the substrate for S1P lyase, the enzyme that irreversibly cleaves the sphingoid base, leading to its degradation. mdpi.com

Since deoxySLs lack the C1-hydroxyl group, they cannot be phosphorylated to form a 1-deoxy-S1P analog. nih.govnih.gov This inability to form S1P means that they cannot be degraded by S1P lyase, effectively blocking their entry into the canonical sphingolipid catabolic pathway. nih.gov This metabolic roadblock is a central aspect of their "dead-end" characteristic.

Consequences of Impaired Degradation and Cellular Accumulation

The impaired degradation of 1-deoxysphingolipids leads to their accumulation within cells, which has been linked to a range of cytotoxic effects. nih.gov This accumulation is particularly detrimental to metabolically active and sensitive cells such as neurons and pancreatic β-cells. nih.govnih.gov

The intracellular buildup of deoxySLs, including their N-acylated forms like this compound, has been shown to cause:

Mitochondrial Dysfunction : DeoxySLs can accumulate in mitochondria, leading to structural abnormalities and impaired function. nih.govnih.gov

Endoplasmic Reticulum (ER) Stress : The accumulation of these lipids can disrupt ER homeostasis, triggering the unfolded protein response. nih.gov

Autophagy and Lysosomal Accumulation : Cells respond to the accumulation of deoxySLs and resulting organelle damage by upregulating autophagy. nih.govresearchgate.net However, the resistance of these lipids to degradation can lead to their accumulation in lysosomes, potentially impairing lysosomal function. biorxiv.orgbiorxiv.org

Inflammasome Activation : The formation of intracellular lipid aggregates and crystals due to deoxySL accumulation can trigger the NLRP3 inflammasome, leading to an inflammatory response. nih.govresearchgate.net

The following table outlines the key consequences of the cellular accumulation of 1-deoxysphingolipids.

| Cellular Consequence | Affected Organelles/Pathways | Resulting Cellular Stress |

| Mitochondrial Impairment | Mitochondria | Reduced energy production, oxidative stress |

| ER Stress | Endoplasmic Reticulum | Unfolded protein response, apoptosis |

| Autophagy Induction | Autophagosomes, Lysosomes | Attempted clearance of damaged organelles and lipid aggregates |

| Lysosomal Accumulation | Lysosomes | Impaired lysosomal function, cellular starvation |

| NLRP3 Inflammasome Activation | Cytosol | Pro-inflammatory cytokine release |

Cellular and Subcellular Localization and Impact of 1 Deoxysphingolipids

Intracellular Distribution and Accumulation Patterns

The inability of the cell to efficiently clear 1-deoxysphingolipids results in their buildup in various cellular compartments and tissues. This accumulation has been observed in a range of cell lines and animal models, providing insights into the cytotoxic effects of these lipids.

Accumulation in Specific Cell Lines (e.g., LLC-PK1, DU145, Swiss 3T3)

Research has demonstrated the accumulation of 1-deoxysphingolipids in several cultured cell lines, where their presence is often associated with cytotoxic effects.

LLC-PK1 Cells: This porcine kidney proximal tubular cell line has been used to study the effects of 1-deoxysphingolipids. Studies have shown that these cells accumulate 1-deoxysphinganine, particularly when ceramide synthase is inhibited. researchgate.net

DU145 Cells: In the human prostate cancer cell line DU145, 1-deoxysphingolipids have been shown to exhibit cytotoxic effects at low micromolar concentrations. researchgate.net

Swiss 3T3 Cells: In Swiss 3T3 mouse fibroblast cells, 1-deoxysphinganine has been observed to have varied effects, in some instances stimulating cell proliferation at low concentrations. researchgate.net

Accumulation and Effects of 1-Deoxysphingolipids in Various Cell Lines

| Cell Line | Observed Effects of 1-Deoxysphingolipid Accumulation | Primary Research Focus |

|---|---|---|

| LLC-PK1 | Accumulation of 1-deoxysphinganine, cytotoxicity. researchgate.net | Renal cell biology, sphingolipid metabolism. |

| DU145 | Cytotoxicity at low micromolar concentrations. researchgate.net | Cancer cell biology, apoptosis. |

| Swiss 3T3 | Stimulation of cell proliferation at low concentrations. researchgate.net | Cell growth and signaling. |

Presence and Accumulation in Organ Tissues (e.g., Mouse Liver, Kidney, Brain, Spinal Cord, Sciatic Nerve)

In vivo studies using animal models have confirmed the accumulation of 1-deoxysphingolipids in various organ tissues, with a particular impact on the nervous system.

Nervous System: Elevated levels of 1-deoxydihydroceramides have been detected in the brain, spinal cord, and sciatic nerve of mice. researchgate.net Research indicates that with normal aging, while canonical ceramide levels tend to decrease, 1-deoxydihydroceramides can increase in the sciatic nerve and spinal cord, suggesting a potential role in age-related peripheral nerve changes. researchgate.net The C22-deoxydihydroceramide was identified as a prominent species in these tissues. researchgate.net

Liver and Kidney: While the primary focus of many studies has been on neural tissues, evidence suggests that 1-deoxysphingolipids can also accumulate in the liver and kidneys, particularly under conditions of metabolic stress. nih.govnih.gov For instance, in a rat model of chronic kidney disease, an increase in 1-deoxysphingolipids was observed and correlated with oxidative stress. nih.gov

Tissue-Specific Accumulation of 1-Deoxydihydroceramides in Mice

| Organ Tissue | Key Findings on 1-Deoxydihydroceramide (B12091950) Accumulation | Predominant Species (if specified) |

|---|---|---|

| Mouse Brain | Present at 1, 3, and 6 months of age; C24-deoxyCeramide levels noted. researchgate.net | C24-deoxyCeramide researchgate.net |

| Mouse Spinal Cord | Levels may increase with age. researchgate.net | C22-deoxydihydroceramide researchgate.net |

| Mouse Sciatic Nerve | Significantly increase with age. researchgate.net | C22-deoxydihydroceramide researchgate.net |

| Mouse Liver | Accumulation can occur, particularly in metabolic disease models. nih.gov | Not specified |

| Mouse Kidney | Levels can be elevated in models of chronic kidney disease. nih.gov | Not specified |

Mitochondrial Localization and Dysfunction

A significant body of evidence points to the mitochondria as a primary subcellular target for 1-deoxysphingolipid accumulation and toxicity. Their presence within this organelle disrupts its structure and function, with far-reaching consequences for cellular health.

Induction of Mitochondrial Fragmentation and Swelling

The accumulation of N-acylated 1-deoxysphingolipids, such as N-(tetracosanoyl)-1-deoxysphinganine, within mitochondria leads to dramatic changes in their morphology. nih.gov Studies have shown that exposure of cells to 1-deoxysphinganine results in mitochondrial fragmentation, a process where the normally elongated mitochondrial network breaks down into smaller, punctate structures. nih.govnih.gov This is often accompanied by mitochondrial swelling and a loss of the internal cristae structures. nih.gov It is believed that the N-acylated form of the 1-deoxysphingoid base is responsible for these morphological changes. nih.gov

Impairment of Mitochondrial Function and Cellular Energy Homeostasis

The structural damage to mitochondria induced by 1-deoxysphingolipids has a direct impact on their function, leading to a disruption of cellular energy homeostasis. nih.gov The accumulation of these lipids impairs the mitochondrial respiratory chain, resulting in reduced basal and maximal respiration. nih.gov This, in turn, leads to a decrease in ATP production, compromising the cell's energy supply. nih.gov The impairment of mitochondrial function can also lead to increased production of reactive oxygen species (ROS), contributing to cellular oxidative stress.

Endoplasmic Reticulum (ER) Alterations and Stress Responses

The accumulation of 1-deoxysphingolipids (deoxySLs), including this compound, incites significant stress and structural changes within the endoplasmic reticulum (ER). The ER, a critical organelle for protein and lipid biosynthesis, is a primary site for the synthesis of these atypical sphingolipids. biorxiv.orgresearchgate.net Consequently, the buildup of deoxySLs directly impacts ER homeostasis, leading to morphological alterations and the activation of specific cellular stress response pathways.

Morphological Changes in the ER (e.g., Enlarged Domains, Increased Density)

Exposure of cells to 1-deoxysphinganine (doxSA), the precursor to this compound, leads to notable morphological changes in the endoplasmic reticulum. biorxiv.org Ultrastructural analyses have revealed that prolonged incubation with toxic concentrations of deoxySLs results in ER swelling and the appearance of enlarged, highly visible perinuclear ER structures. biorxiv.org These alterations are indicative of a state of ER stress, a condition that arises when the protein folding capacity of the ER is overwhelmed. biorxiv.orgnih.gov The accumulation of cytotoxic deoxySLs has been conclusively linked to ER damage, which compromises the normal structure and physiological functions of the organelle. biorxiv.org Studies have documented ER collapse as a consequence of deoxySL accumulation, highlighting the severe structural impact of these lipids. biorxiv.org

| Organelle | Observed Morphological Change | Implied Consequence |

| Endoplasmic Reticulum | Swelling, Enlarged Perinuclear Structures, Collapse | ER Stress, Compromised Protein/Lipid Synthesis |

ER-Phagy as a Cellular Response Mechanism

In response to the damage and stress inflicted by deoxySLs, cells activate a selective form of autophagy known as ER-phagy to remove and degrade damaged portions of the endoplasmic reticulum. biorxiv.orgnih.gov This process is a crucial quality control mechanism to restore ER homeostasis. nih.govfrontiersin.org ER-phagy is mediated by specific ER-resident autophagy receptors that recognize and target damaged ER fragments to the autophagosome for eventual lysosomal degradation. nih.govcellsignal.com These receptors, such as FAM134B, SEC62, and CCPG1, contain LC3-interacting regions (LIRs) that allow them to bind to LC3 proteins on the forming autophagosome membrane, thereby tethering the ER cargo for sequestration. nih.govcellsignal.com

The induction of ER-phagy by deoxySLs is a direct consequence of ER stress. biorxiv.orgfrontiersin.org As unfolded or misfolded proteins accumulate and lipid homeostasis is disrupted, the cell initiates ER-phagy to alleviate the burden on the organelle and prevent further cellular damage. nih.govfrontiersin.org This selective clearance of dysfunctional ER cisternae helps to reduce the cellular load of toxic deoxySLs and associated protein aggregates, representing a key survival response. biorxiv.orgnih.gov The substantial loss of ER through this process can, however, lead to reduced protein synthesis capacity. biorxiv.org

Lysosomal Dysfunction and Accumulation of Lipid Crystals

The metabolic pathway of 1-deoxysphingolipids ultimately leads to their accumulation within lysosomes, the primary degradative organelles of the cell. This influx of non-canonical lipids triggers a cascade of events beginning with the formation of insoluble aggregates and culminating in severe lysosomal dysfunction.

Formation of Intra-Lysosomal Lipid Crystals Containing Deoxysphingolipids

Due to their biophysical properties, N-acylated 1-deoxysphingolipids, such as 1-deoxydihydroceramides, are not easily degraded by canonical lysosomal enzymes. biorxiv.org The absence of the C1-hydroxyl group prevents their conversion to more hydrophilic species and blocks their degradation by sphingosine-1-phosphate lyase. biorxiv.org This resistance to breakdown leads to their accumulation within the lysosome. biorxiv.orgnih.gov

As these lipids accumulate, they can self-aggregate and form distinct, needle-shaped, birefringent lipid crystals inside the lysosomal lumen. biorxiv.orgnih.gov These crystals, which can reach up to 15 µm in length, are presumed to be composed of deoxyceramides and deoxydihydroceramides. biorxiv.orgnih.gov Electron microscopy has confirmed the presence of these rigid lipid crystals within expanded lysosomes, often surrounded by other lipid particles and cellular debris. biorxiv.org The formation of these crystals is a hallmark of cellular toxicity induced by 1-deoxysphingolipids. nih.gov

| Feature | Description |

| Location | Intra-lysosomal |

| Composition | Presumed to be 1-deoxyceramides and 1-deoxydihydroceramides |

| Appearance | Needle-shaped, birefringent, up to 15 µm in length |

| Consequence | Contributes to lysosomal dysfunction |

Impairment of Physiological Lysosomal Functions

The intra-lysosomal buildup of slowly degradable deoxysphingolipids and the formation of lipid crystals severely compromise the normal functions of the lysosome. biorxiv.org This situation is often described as a "lysosomal traffic jam," where the accumulation of indigestible material physically obstructs the normal processing and degradation of other substrates. biorxiv.org

This impairment affects several key lysosomal functions:

Membrane Integrity: The accumulation of lipids and the presence of sharp crystals can potentially lead to lysosomal membrane permeabilization (LMP). nih.govplos.orgdntb.gov.ua This can cause the leakage of cathepsins and other hydrolases into the cytosol, triggering inflammatory responses and cell death pathways. nih.gov

Autophagic Flux: The accumulation of deoxySLs induces an increase in autophagic flux, meaning more cellular components are delivered to the lysosome for degradation. nih.govnih.gov However, the blockage within the lysosome means that these autophagosomes cannot be efficiently cleared, leading to an accumulation of both autophagosomes and dysfunctional lysosomes within the cell. nih.govnih.gov

Induction of Cellular Starvation as a Consequence of Lysosomal Dysfunction

The profound dysfunction of lysosomes caused by 1-deoxysphingolipid accumulation ultimately leads to a state of cellular starvation. biorxiv.org Lysosomes are central to cellular nutrient sensing and recycling. They break down complex macromolecules into basic building blocks like amino acids, fatty acids, and sugars, which are then transported back to the cytoplasm to be used for energy production and new synthesis. mit.edu

The "lysosomal traffic jam" effectively halts this critical recycling process. biorxiv.org With the degradation pathway blocked, the cell is deprived of essential metabolites that would normally be salvaged through autophagy. This leads to a significant energy deficit, as evidenced by reduced cellular ATP levels. biorxiv.org

This state of nutrient deprivation has a direct impact on major cellular regulatory pathways, such as the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). nih.govnih.gov mTORC1 is a master growth regulator that is activated on the lysosomal surface in response to nutrient availability, particularly amino acids. mit.edunih.gov When lysosomal function is impaired and the efflux of recycled nutrients ceases, mTORC1 signaling is inhibited. nih.gov This inactivation of mTORC1 halts anabolic processes like protein and lipid synthesis and further stimulates catabolic processes like autophagy, creating a vicious cycle where the cell attempts to degrade more components for fuel but the dysfunctional lysosomes cannot process them. nih.govhubrecht.eu This sustained energy crisis and shutdown of anabolic pathways constitute cellular starvation, which can explain the decreased cell proliferation observed in cells treated with doxSA. biorxiv.org

Lysosomal Exocytosis as a Mechanism for Cellular Clearance

The accumulation of 1-deoxysphingolipids within the cell triggers a response aimed at their removal. Due to their slow metabolic degradation, cells employ alternative clearance strategies. biorxiv.org Following damage to the ER and mitochondria, autophagic processes such as mitophagy and ER-phagy are initiated to clear the dysfunctional organelles. biorxiv.org This results in the transport of slowly degradable N-acylated 1-deoxysphingolipids, like this compound, to autolysosomes. biorxiv.org

Within the lysosomes, these lipids accumulate, leading to the formation of intra-lysosomal lipid crystals and dense debris. biorxiv.orgtandfonline.com This accumulation impairs normal lysosomal function, creating a "traffic jam" that can lead to cellular starvation. biorxiv.org To counteract this toxic buildup, the cell utilizes lysosomal exocytosis as a clearance mechanism. biorxiv.org This process involves the movement of lysosomes toward the cell periphery, where they fuse with the plasma membrane to release their contents, including the accumulated 1-deoxysphingolipids, into the extracellular space. biorxiv.orgmdpi.com Electron microscopy has provided evidence of expanded lysosomes in the perinuclear area filled with organelle remnants and the subsequent release of this content. biorxiv.org This expulsion of cytotoxic lipids appears to contribute to the eventual recovery of cellular processes like proliferation, which are initially inhibited by the lipid accumulation. biorxiv.org

Impact on Lipid Membrane Integrity and Structure

The structural properties of 1-deoxysphingolipids have a significant impact on the biophysical characteristics and integrity of cellular membranes. wikipedia.org The absence of the C1-hydroxyl group reduces the molecule's ability to form hydrogen bonds, altering its interactions with neighboring lipids. wikipedia.org This change, combined with their increased hydrophobicity, disrupts the normal packing of lipids and compromises the ability of membranes to form tightly packed, ordered domains. biorxiv.orgwikipedia.org

High concentrations of deoxySLs have been shown to negatively affect the integrity of artificial lipid membranes. biorxiv.org Within cells, the accumulation of these lipids, particularly within the endoplasmic reticulum, leads to a measurable decrease in ER membrane fluidity. nih.govbiorxiv.org The ER membrane, normally highly fluid to support protein and lipid dynamics, becomes more ordered, resembling the lipid environment of the Golgi. biorxiv.org This alteration in the physical properties of the ER membrane can disrupt the sorting and trafficking of proteins destined for secretion. nih.govbiorxiv.org Furthermore, the synthesis of 1-deoxysphingolipids has been observed to reduce the rate of plasma membrane endocytosis, indicating a broad impact on membrane-dependent cellular processes. nih.govnih.gov

Effects on Overall Cell Morphology and Polarity

Studies using mouse embryonic fibroblasts (MEFs) have demonstrated that exposure to 1-deoxysphinganine (doxSA) causes visible alterations to subcellular membrane structures and impairs cell polarity. biorxiv.org Beyond these general morphological changes, a significant impact on cell division has been observed. Treatment with doxSA leads to a notable increase in the number of multi-nucleated cells, suggesting a failure of cytokinesis. biorxiv.org This disruption of the cell cycle and cellular architecture underscores the cytotoxic effects of these lipids. biorxiv.org

| Treatment Condition | Observation on Cell Polarity | Multi-nucleated Cells (%) | Reference |

|---|---|---|---|

| Control (Vehicle) | Normal | 2.3% | biorxiv.org |

| 1 µM doxSA (24h) | Impaired | 12.7% | biorxiv.org |

Biological Roles and Mechanisms of Action of 1 Deoxysphingolipids

Role as Bioactive Signaling Molecules

Emerging research has identified 1-deoxysphingolipids as crucial bioactive molecules that initiate signaling cascades, particularly in response to metabolic stress.

Mediation of Adaptive Metabolic Responses to Nutrient Deprivation

1-deoxysphingolipids play a key role in the cellular adaptation to nutrient scarcity, specifically the deprivation of serine and glycine (B1666218). nih.govnih.gov Under such conditions, cancer cells increase the synthesis of 1-deoxysphinganine (dSA), which functions as a primary sensor of serine loss. nih.govnih.govfao.org This elevation of dSA triggers a series of adaptive metabolic changes designed to help the cell survive the nutrient-poor environment. nih.gov This response includes the upregulation of pathways for de novo serine synthesis to compensate for the external deficiency. nih.govresearchgate.net Thus, dSA acts as a proximal mediator, translating the signal of amino acid starvation into a functional metabolic adaptation. nih.govnih.gov

Induction of Sphingosine (B13886) Kinase 1 (SK1) Degradation and Sphingosine (Sph) Elevation

One of the direct targets of dSA is Sphingosine Kinase 1 (SK1), an important enzyme in sphingolipid metabolism. nih.gov Increased levels of dSA resulting from serine and glycine starvation induce the proteasomal degradation of SK1. nih.govfao.org The loss of SK1 activity prevents the phosphorylation of its substrate, sphingosine (Sph), into sphingosine-1-phosphate (S1P). nih.gov Consequently, intracellular levels of Sph accumulate. nih.govnih.gov This elevated Sph then acts as a critical downstream effector, mediating many of the adaptive biological responses to nutrient deprivation. nih.govfao.org

Generation of Reactive Oxygen Species (ROS)

The accumulation of dSA and the subsequent elevation of Sph lead to a moderate increase in intracellular Reactive Oxygen Species (ROS). nih.govresearchgate.net This ROS production is not merely a byproduct of cellular stress but an integral part of the adaptive signaling cascade. nih.gov The generation of ROS is a necessary step that acts downstream of dSA and Sph to influence the activity of key metabolic enzymes and promote metabolic reprogramming. nih.govresearchgate.net

Modulation of Key Metabolic Enzyme Activities

The signaling cascade initiated by dSA ultimately remodels cellular metabolism by altering the activity of critical enzymes. The increase in ROS directly impacts enzymes involved in glycolysis and amino acid synthesis. nih.gov Specifically, this signaling pathway leads to a decrease in the activity of Pyruvate (B1213749) Kinase M2 (PKM2), a key enzyme in the final step of glycolysis. nih.govresearchgate.netresearchgate.net Simultaneously, it increases the expression and levels of Phosphoglycerate Dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway. nih.govresearchgate.net This coordinated modulation shunts glycolytic intermediates into the serine synthesis pathway, thereby boosting the cell's ability to produce its own serine. nih.gov

| Enzyme | Effect of Elevated 1-Deoxysphingolipids | Mechanism | Metabolic Outcome | Reference |

|---|---|---|---|---|

| Pyruvate Kinase M2 (PKM2) | Activity Decreased | Mediated by an increase in Reactive Oxygen Species (ROS) | Remodeling of glycolysis | nih.govresearchgate.net |

| Phosphoglycerate Dehydrogenase (PHGDH) | Levels/Expression Increased | Mediated by an increase in Reactive Oxygen Species (ROS) | Promotion of de novo serine synthesis | nih.govresearchgate.net |

Influence on Cell Growth and Proliferation

Beyond their role in metabolic signaling, 1-deoxysphingolipids have a direct impact on cell growth and proliferation, often exhibiting cytostatic or cytotoxic properties.

Inhibition of Cell Proliferation

Accumulation of 1-deoxysphingolipids has been shown to interfere with cell proliferation. biorxiv.org These compounds possess antineoplastic properties, appearing to inhibit the growth of certain types of cancer cells. wikipedia.org While adherent cell growth may not be significantly affected by endogenous deoxySL synthesis, these lipids can compromise anchorage-independent growth, a hallmark of cancer cells. nih.govbiorxiv.org Studies have shown that inducing the synthesis of 1-deoxysphingolipids compromises the formation of spheroids and colonies in soft agar. biorxiv.orgresearchgate.net This suggests that the stress associated with non-adherent growth sensitizes cells to the growth-inhibitory effects of 1-deoxysphingolipid accumulation. nih.gov

Stimulation of DNA Synthesis in Specific Cell Types

N-(tetracosanoyl)-1-deoxysphinganine, a member of the 1-deoxysphingolipid family, has been observed to exert varied effects on cell proliferation. In certain cell types, it can act as a mitogenic agent, stimulating the initiation of DNA synthesis. Research has shown that its precursor, 1-deoxysphinganine, can stimulate cell proliferation in Swiss 3T3 fibroblasts. This effect is concentration-dependent, highlighting a specific interaction with cellular pathways that regulate the cell cycle.

The stimulation of DNA synthesis in these cells suggests that this compound may influence signaling cascades that lead to cell division. However, it is important to note that the proliferative effects of 1-deoxysphingolipids can be cell-type specific, and in many cancerous cell lines, these compounds exhibit cytotoxic rather than mitogenic properties.

Table 1: Effect of 1-Deoxysphinganine on Swiss 3T3 Cell Proliferation

| Compound | Cell Line | Concentration | Effect |

|---|---|---|---|

| 1-deoxysphinganine | Swiss 3T3 | 1 µM | Stimulation of cell proliferation |

Neurotoxic Effects in Neuronal Models

One of the most significant biological activities of 1-deoxysphingolipids, including this compound, is their neurotoxicity. These compounds have been implicated in the pathology of certain peripheral neuropathies.

Decreased Neurite Length and Induction of Neurite Contraction in Dorsal Root Ganglion Neurons

In vitro studies using dorsal root ganglion (DRG) neurons have demonstrated the detrimental effects of 1-deoxysphingolipids on neuronal morphology. Exposure of DRG neurons to 1-deoxysphinganine leads to a dose-dependent reduction in both the number and length of neurites. researchgate.net This inhibition of neurite outgrowth suggests an interference with the cytoskeletal dynamics essential for neurite extension and maintenance.

Furthermore, at certain concentrations, these compounds not only inhibit the growth of new neurites but also induce the retraction of existing ones. researchgate.net This neurite contraction is a clear indicator of the neurotoxic potential of these lipids. The underlying mechanism is thought to involve the disruption of the neurofilament network within the neurites. researchgate.net

Table 2: Neurotoxic Effects of 1-deoxysphinganine on Dorsal Root Ganglion (DRG) Neurons

| Compound | Neuronal Model | Concentration | Observed Effects |

|---|---|---|---|

| 1-deoxysphinganine | Cultured Sensory Neurons | Dose-dependent | Reduced number of neurites |

| 1-deoxysphinganine | Cultured Sensory Neurons | 1 µM | Significant retraction of formed neurites |

Cellular Toxicity Beyond Neurotoxicity

The cytotoxic effects of this compound and related 1-deoxysphingolipids are not limited to neuronal cells. They have been shown to be toxic to a variety of cell types, particularly cancer cell lines.

Cytotoxicity in Specific Cell Lines

Research has documented the cytotoxic properties of 1-deoxysphingoid bases in several human cancer cell lines. For instance, these compounds have been shown to inhibit the growth and induce cell death in prostate cancer cell lines such as DU145 and PC-3. The cytotoxicity is often observed at low micromolar concentrations, indicating a potent anti-proliferative activity.

The mechanism of cytotoxicity is multifaceted and can involve the disruption of cellular membranes, induction of apoptosis, and interference with key signaling pathways that regulate cell survival. The N-acyl chain length of 1-deoxyceramides can also influence their toxicity, with very long-chain species showing high toxicity. researchgate.net

Table 3: Cytotoxicity of 1-Deoxysphingolipids in Various Cell Lines

| Compound Family | Cell Line | Effect |

|---|---|---|

| 1-deoxysphingoid bases | DU145 (Prostate Carcinoma) | Growth inhibitory and cytotoxic |

| 1-deoxysphingoid bases | PC-3 (Prostate Carcinoma) | Growth inhibitory and cytotoxic |

| 1-deoxysphingolipids | MDA MB 468 (Breast Cancer) | Cytotoxic |

| 1-deoxysphingolipids | LLCPK1 (Porcine Kidney Epithelial) | Cytotoxic |

Pathophysiological Implications of Aberrant 1 Deoxysphingolipid Metabolism

Association with Inherited Neuropathies

The most profound evidence linking aberrant 1-deoxysphingolipid metabolism to human disease comes from the study of inherited neuropathies, where the accumulation of these neurotoxic lipids directly correlates with disease manifestation and severity.

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is a rare, autosomal dominant disorder characterized by a progressive loss of pain and temperature sensation in the distal extremities. This sensory deficit often leads to painless injuries, chronic skin ulcerations, and, in severe cases, can necessitate amputation. The clinical presentation of HSAN1 is a direct consequence of the degeneration of sensory and autonomic neurons, a process driven by the accumulation of neurotoxic 1-deoxysphingolipids.

Link to Serine Palmitoyltransferase Gene Mutations

The genetic basis of HSAN1 lies in mutations within the genes encoding the subunits of the enzyme serine palmitoyltransferase (SPT), namely SPTLC1 and SPTLC2. researchgate.netdeaterfoundation.orgneurology.org SPT is the rate-limiting enzyme in the de novo sphingolipid synthesis pathway, catalyzing the condensation of L-serine with palmitoyl-CoA. However, mutations in SPTLC1 and SPTLC2 alter the substrate specificity of the enzyme, causing it to aberrantly utilize L-alanine instead of L-serine. researchgate.netneurology.org This shift in substrate preference leads to the pathological production of 1-deoxysphinganine, the precursor to all 1-deoxysphingolipids. researchgate.net Consequently, HSAN1 is considered a gain-of-function metabolic disorder, where the accumulation of a toxic product, rather than a deficiency of the normal product, drives the pathology.

Several mutations in SPTLC1 and SPTLC2 have been identified in HSAN1 patients, each leading to varying degrees of increased 1-deoxysphingolipid synthesis.

| Gene | Mutation | Effect on SPT Activity | Associated Phenotype Severity |

|---|---|---|---|

| SPTLC1 | C133W | Increased 1-deoxySL synthesis | Mild to Moderate |

| SPTLC1 | C133Y | Increased 1-deoxySL synthesis | Mild to Moderate |

| SPTLC1 | S331F | Increased canonical and 1-deoxySL synthesis | Severe |

| SPTLC1 | S331Y | Increased canonical and 1-deoxySL synthesis | Severe |

| SPTLC2 | A182P | Increased 1-deoxySL synthesis | Typical HSAN1 |

| SPTLC2 | G382V | Increased 1-deoxySL synthesis | Typical HSAN1 |

| SPTLC2 | S384F | Increased 1-deoxySL synthesis | Severe |

| SPTLC2 | I504F | Increased 1-deoxySL synthesis | Severe |

Molecular Mechanisms Underlying Neurotoxicity in HSAN1

The neurotoxic effects of 1-deoxysphingolipids are multifaceted. Following its formation, 1-deoxysphinganine is metabolized to 1-deoxydihydroceramides, including N-(tetracosanoyl)-1-deoxysphinganine. nih.gov Research indicates that these N-acylated metabolites are key mediators of cytotoxicity. researchgate.netnih.gov

One of the primary mechanisms of neurotoxicity involves the disruption of the neuronal cytoskeleton. researchgate.netnih.gov Studies have shown that 1-deoxysphinganine can cause a rapid breakdown of the cytoskeleton in cultured neurons, affecting critical regulatory components. researchgate.netnih.gov Furthermore, the accumulation of 1-deoxydihydroceramides has been shown to be the predominant cause of these cytoskeletal disturbances. researchgate.net

Another significant pathway of neurotoxicity involves the N-methyl-D-aspartate receptor (NMDAR). researchgate.netnih.gov 1-deoxysphinganine has been found to reduce the protein levels of the GluN2B subunit of the NMDAR and induce cleavage of p35 to p25, a hallmark of neurotoxicity. researchgate.netnih.gov Importantly, blocking NMDAR activation has been shown to significantly prevent 1-deoxysphinganine-induced neurotoxicity, highlighting the critical role of this receptor in the pathological process. researchgate.netnih.gov

Role in Metabolic Disorders

Beyond rare inherited neuropathies, aberrant 1-deoxysphingolipid metabolism has been increasingly linked to prevalent metabolic conditions, most notably Type 2 Diabetes Mellitus and the metabolic syndrome.

Type 2 Diabetes Mellitus (T2D) and Metabolic Syndrome

Multiple studies have demonstrated significantly elevated plasma levels of 1-deoxysphingolipids in individuals with Type 2 Diabetes Mellitus (T2D) and metabolic syndrome compared to healthy controls. researchgate.netnih.govplos.orguzh.ch These findings have positioned 1-deoxysphingolipids as potential predictive biomarkers for the development of T2D. researchgate.netplos.orguzh.ch Prospective studies have shown that elevated baseline levels of 1-deoxysphinganine and 1-deoxysphingosine are independent predictors of future T2D, even after adjusting for traditional risk factors. researchgate.net

A clinical study investigating plasma 1-deoxydihydroceramide (B12091950) levels in different patient groups revealed a progressive increase from lean individuals to those with obesity and T2D, with the highest levels observed in T2D patients with diabetic neuropathy.

| Analyte | Lean Controls (pmol/100 µL) | Obese Controls (pmol/100 µL) | T2D without Neuropathy (pmol/100 µL) | T2D with Neuropathy (pmol/100 µL) |

|---|---|---|---|---|

| Total 1-deoxydihydroceramides | 5.195 | 6.983 | 7.891 | 8.939 |

| C16:0 1-deoxydihydroceramide | 0.853 | 1.258 | 1.391 | 1.583 |

| C22:0 1-deoxydihydroceramide | 1.216 | 1.597 | 1.834 | 2.049 |

| C24:0 1-deoxydihydroceramide (this compound) | 1.189 | 1.503 | 1.678 | 1.898 |

| C24:1 1-deoxydihydroceramide | 1.218 | 1.642 | 1.854 | 2.093 |

Data adapted from a study on altered plasma sphingolipid profiles. nih.gov

The elevated levels of 1-deoxysphingolipids in T2D are not merely biomarkers but are actively involved in the pathophysiology of the disease by directly compromising the function and survival of pancreatic beta-cells. nih.gov In vitro studies have demonstrated that 1-deoxysphinganine is cytotoxic to insulin-producing cells. nih.gov

Exposure of pancreatic beta-cells to 1-deoxysphinganine induces a dose-dependent cytotoxicity, leading to apoptosis and necrosis. nih.gov Furthermore, it impairs glucose-stimulated insulin (B600854) secretion, a hallmark of beta-cell dysfunction in T2D. nih.gov The cytotoxic effects are mediated, at least in part, by the intracellular conversion of 1-deoxysphinganine to 1-deoxydihydroceramides. nih.gov Inhibition of this metabolic step has been shown to improve cell viability. nih.gov

The molecular mechanisms underlying 1-deoxysphingolipid-induced beta-cell toxicity involve alterations in cytoskeleton dynamics and the activation of stress signaling pathways, including Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). nih.gov

Glycogen Storage Disease Type I (GSDI)

Glycogen Storage Disease Type I (GSDI), also known as von Gierke disease, is an inherited metabolic disorder characterized by the inability to properly break down glycogen, leading to hypoglycemia, lactic acidosis, hyperlipidemia, and hepatomegaly. medlineplus.govwikipedia.orgnih.gov Recent research has revealed that patients with GSDI also exhibit disturbed sphingolipid metabolism, marked by significantly elevated plasma concentrations of 1-deoxySLs. nih.govsonar.ch

In a study of adult GSDI patients, 1-deoxysphinganine (1-deoxySA) concentrations were found to be substantially higher compared to healthy controls (191 ± 129 nmol/l vs. 35 ± 14 nmol/l, p < 0.0001). nih.govsonar.ch This elevation is consistent with the underlying metabolic disturbances in GSDI, as patients also showed higher plasma alanine (B10760859) and lower plasma serine levels, which are the precursor substrates for 1-deoxySL and canonical sphingolipid synthesis, respectively. nih.govsonar.ch

GSDI is primarily divided into two subtypes: GSDIa, caused by a deficiency in the glucose-6-phosphatase enzyme, and GSDIb, resulting from a defect in the glucose-6-phosphate translocase. wikipedia.orgmhmedical.com While both subtypes involve impaired glucose homeostasis, they present with some distinct clinical features, particularly the neutropenia and recurrent infections seen in GSDIb. medlineplus.gov Studies have shown that these subtypes also have distinct 1-deoxySL profiles. nih.govsonar.ch Specifically, the ratio of saturated to unsaturated 1-deoxySLs differs between GSDIa and GSDIb, indicating that the two subtypes have diverse phenotypes regarding their lipid metabolism. nih.govsonar.ch This difference in lipid profiles may contribute to the distinct pathologies observed in GSDIa and GSDIb.

In patients with GSDI, the levels of 1-deoxySLs appear to be linked to the state of metabolic control. nih.gov Research has demonstrated a correlation between 1-deoxysphinganine concentrations and the occurrence of low blood glucose events. nih.govsonar.ch This suggests that elevated 1-deoxySLs may reflect periods of poor glucose homeostasis and could potentially serve as a biomarker for assessing metabolic control in these patients. nih.gov The relationship between these atypical lipids and glucose regulation underscores the complex interplay between carbohydrate and lipid metabolism in GSDI. sonar.ch

Contribution to Acquired Neuropathies

The accumulation of 1-deoxySLs is known to be cytotoxic, particularly to neurons. nih.govnih.gov This neurotoxicity is a central element in the pathology of Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1), a rare genetic disorder caused by mutations in the SPT enzyme that lead to a massive overproduction of 1-deoxySLs. diabetesjournals.orgnih.govuzh.ch The clinical similarity between HSAN1 and other acquired neuropathies, such as diabetic neuropathy, has prompted investigations into the role of 1-deoxySLs in these more common conditions. diabetesjournals.orgd-nb.info

Diabetic Neuropathy

Diabetic neuropathy (DN) is a common and severe complication of diabetes, characterized by progressive nerve damage. uzh.ch A growing body of evidence supports the hypothesis that elevated 1-deoxySLs, including N-acylated forms like deoxy-C24-ceramide (this compound), are involved in the pathology of DN. diabetesjournals.orgnih.govgrantome.com

Studies have consistently shown that plasma 1-deoxySL concentrations are significantly increased in patients with type 2 diabetes and metabolic syndrome. nih.govdiabetesjournals.org Research comparing different patient groups observed a stepwise increase in 1-deoxydihydroceramides across lean controls, individuals with obesity, those with T2D but without DN, and those with T2D and DN. nih.gov

Plasma 1-Deoxydihydroceramide Levels in Different Cohorts

| Patient Group | Mean Total 1-Deoxydihydroceramides (pmol/100 μL) |

| Lean Controls (LC) | 5.195 |

| Obesity with T2D and DN (Ob/T2D/DN) | 8.939 |

Data adapted from a study comparing various patient cohorts, showing significantly higher levels in the diabetic neuropathy group versus controls (p = 0.005). nih.gov

The neurotoxic effects of these lipids are supported by findings that show a significant inverse correlation between plasma 1-deoxySL levels and nerve conduction velocity (NCV), a key measure of nerve function. diabetesjournals.orgnih.govuzh.ch Furthermore, 1-deoxydihydroceramides have been found to correlate inversely with intraepidermal nerve fiber density in the leg, a direct measure of nerve damage. nih.gov This suggests that the accumulation of these atypical, dead-end metabolites contributes directly to the nerve fiber loss and functional decline seen in diabetic neuropathy. nih.govcaymanchem.comgrantome.com

Taxol-Induced Peripheral Neuropathy

Peripheral neuropathy is a significant, often dose-limiting, side effect of the chemotherapeutic agent paclitaxel (B517696) (Taxol). nih.govmdpi.com Emerging research points to the involvement of a class of neurotoxic lipids, the 1-deoxysphingolipids, in the mechanism of this adverse effect. nih.govresearchgate.net Studies have investigated the link between paclitaxel treatment, the accumulation of 1-deoxysphingolipids, and the development of peripheral neuropathy. nih.govnih.gov

In preclinical studies, treatment of cell lines with paclitaxel resulted in a dose-dependent increase in the cellular levels of 1-deoxysphingolipids. nih.govnih.gov This effect was specific to paclitaxel, as another neurotoxic chemotherapy agent, cisplatin, did not produce the same elevation in these lipids. nih.govnih.gov The increase in 1-deoxysphingolipids following paclitaxel treatment was also associated with an increase in the expression and activity of serine palmitoyltransferase (SPT), the enzyme responsible for their synthesis. nih.govnih.gov SPT normally uses L-serine to produce canonical sphingolipids, but a shift in substrate specificity to L-alanine leads to the formation of neurotoxic 1-deoxysphingoid bases. nih.gov

Clinical research involving breast cancer patients undergoing paclitaxel therapy has further substantiated these findings. A study measured plasma 1-deoxysphingolipid levels and correlated them with neuropathy symptoms evaluated using the European Organization for Research and Treatment of Cancer (EORTC) QLQ-chemotherapy-induced peripheral neuropathy-20 (CIPN20) instrument. researchgate.netnih.gov The results indicated a significant association between the incidence and severity of neuropathy and the plasma levels of very-long-chain 1-deoxyceramides, such as C24 1-deoxyceramide. researchgate.netnih.gov The strongest correlation was observed with motor neuropathy. researchgate.netnih.gov These findings suggest that specific 1-deoxysphingolipids, including this compound (C24 1-deoxydihydroceramide), may act as key molecular intermediates in the pathology of paclitaxel-induced peripheral neuropathy. researchgate.net

Table 1: Association of 1-Deoxysphingolipids with Paclitaxel-Induced Neuropathy

| 1-Deoxysphingolipid Species | Associated Neuropathy Type | Significance (P-value) | Reference |

|---|---|---|---|

| Very-Long-Chain 1-Deoxyceramides (e.g., C24) | General Neuropathy | P < 0.05 | researchgate.netnih.gov |

| Very-Long-Chain 1-Deoxyceramides (e.g., C24) | Motor Neuropathy | P < 0.001 | researchgate.netnih.gov |

| C22:1 1-Deoxyceramide | Motor Neuropathy | Significant Association | researchgate.net |

| C18:1 1-Deoxy-dihydroceramide | Autonomic Neuropathy | Significant Association | researchgate.net |

Role in Cellular Stress Responses

Chronic kidney disease (CKD) is characterized by profound alterations in lipid metabolism and a state of heightened oxidative stress. researchgate.netnih.govuzh.chnih.gov Research has identified a significant link between the accumulation of atypical 1-deoxysphingolipids and oxidative stress in the context of CKD. researchgate.netnih.gov Studies using a rat 5/6 nephrectomy model of CKD, as well as serum samples from human CKD patients, have demonstrated a significant upregulation of 1-deoxysphingolipids, including 1-deoxysphinganine (doxSA) and 1-deoxysphingosine (doxSO). researchgate.netnih.gov

In contrast to the atypical 1-deoxysphingolipids, the levels of canonical sphingolipids like C18 sphinganine (B43673) (C18SA) and C18 sphingosine (B13886) (C18SO) remained unchanged between CKD and control groups in animal models. researchgate.net This highlights a specific dysregulation in the 1-deoxysphingolipid pathway. researchgate.net The accumulation of these lipids directly correlates with increased kidney oxidative stress. nih.gov

Further investigation in human CKD patients established a positive correlation between serum levels of 1-deoxysphingolipids and malondialdehyde (MDA), a well-established biomarker of oxidative stress. researchgate.netuzh.ch This relationship suggests that as oxidative stress worsens in CKD, the production of 1-deoxysphingolipids increases. researchgate.net The underlying mechanism may be related to dyslipidemia-induced oxidative stress and impaired mitochondrial fatty acid oxidation, which are common in CKD, leading to an accumulation of fatty acids that can fuel the synthesis of these atypical lipids. uzh.chnih.gov The cytotoxic effects of 1-deoxysphingolipids can, in turn, lead to mitochondrial damage and exacerbate oxidative stress, creating a damaging cycle that contributes to the progression of CKD. nih.gov

Table 2: 1-Deoxysphingolipid Levels and Oxidative Stress in a CKD Rat Model

| Analyte | Control Group (Sham) | CKD Group (5/6 Nx) | Result | Reference |

|---|---|---|---|---|

| 1-deoxysphinganine (doxSA) | Baseline | Significantly Increased | Upregulation in CKD | researchgate.net |

| 1-deoxysphingosine (doxSO) | Baseline | Significantly Increased | Upregulation in CKD | researchgate.net |

| C18 sphinganine (C18SA) | Baseline | No Significant Change | Canonical pathway unaffected | researchgate.net |

| C18 sphingosine (C18SO) | Baseline | No Significant Change | Canonical pathway unaffected | researchgate.net |

| Malondialdehyde (MDA) | Baseline | Significantly Increased | Increased oxidative stress in CKD | researchgate.net |

Fumonisin B1 as a Tool for Investigating 1-Deoxysphingolipid Accumulation

Fumonisin B1 (FB1) is a mycotoxin produced by Fusarium fungi that serves as a potent and specific inhibitor of ceramide synthases (CerS). nih.govnih.govfrontiersin.org This inhibitory action is central to its toxicity and makes it an invaluable tool for studying sphingolipid metabolism. nih.govnih.gov The molecular structure of FB1 closely resembles that of sphingoid bases like sphinganine and sphingosine, which are the natural substrates for CerS. nih.govnih.gov This structural mimicry allows FB1 to competitively inhibit the enzyme. nih.gov

Ceramide synthases catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA to form dihydroceramide (B1258172) or ceramide. acs.org By blocking this critical step, FB1 disrupts the de novo synthesis of ceramides (B1148491) and all downstream complex sphingolipids. nih.govnih.gov The inhibition of CerS by FB1 leads to a "perfect storm" of metabolic perturbations, a key feature of which is the accumulation of substrates upstream of the enzymatic block. nih.gov Structural and biochemical analyses have shown that FB1 binds to CerS, and its inhibitory effect may be primarily due to the N-acylated FB1 metabolite produced by the enzyme itself, rather than by the direct binding of FB1 alone. nih.gov

A primary consequence of ceramide synthase (CerS) inhibition by Fumonisin B1 (FB1) is the significant accumulation of the sphingoid base precursor, sphinganine. nih.govnih.gov However, the metabolic disruption also shunts substrates into an alternative, atypical pathway, leading to the production and accumulation of 1-deoxysphinganine. nih.gov

Normally, the enzyme serine palmitoyltransferase (SPT) condenses palmitoyl-CoA with the amino acid L-serine. nih.gov When CerS is inhibited by FB1, the resulting metabolic backup can lead SPT to utilize L-alanine instead of L-serine as its substrate. nih.gov This condensation of palmitoyl-CoA and alanine results in the formation of 1-deoxysphinganine. nih.gov

Studies using various cell lines and mouse models have confirmed this effect. Treatment with FB1 leads to elevated levels of 1-deoxysphinganine in cells, as well as in mouse liver and kidney tissues. nih.gov This demonstrates that under conditions of CerS inhibition, the synthesis of this novel class of bioactive lipids is substantially increased. nih.gov Therefore, FB1 serves as a critical chemical tool not only for blocking ceramide synthesis but also for inducing the accumulation of 1-deoxysphinganine, allowing researchers to investigate its downstream biological effects and pathophysiological roles. nih.gov

Analytical Methodologies for 1 Deoxysphingolipid Research

Lipidomics Approaches

Lipidomics, the large-scale study of cellular lipids, provides a framework for understanding the roles of deoxySLs in various biological systems. creative-proteomics.com These approaches are critical for elucidating the metabolic pathways and networks associated with compounds like N-(tetracosanoyl)-1-deoxysphinganine.

Comprehensive analysis of deoxySLs involves the extraction, separation, identification, and quantification of individual molecular species. researchgate.netnih.gov The process typically begins with lipid extraction from biological samples, such as plasma, tissues, or cells, using solvent systems designed to efficiently recover a broad range of sphingolipids. creative-proteomics.comnih.govoup.com To ensure accurate quantification, a cocktail of stable isotope-labeled internal standards is often added to the samples before extraction. creative-proteomics.comresearchgate.net This corrects for variations in extraction efficiency and analytical performance. creative-proteomics.com

Following extraction, chromatographic separation is employed to resolve the complex mixture of lipids. The characterization is then performed using mass spectrometry, which provides detailed structural information and allows for precise measurement of abundance. nih.gov Methods have been developed and rigorously validated for the quantitative analysis of atypical sphingoid bases and their N-acyl derivatives, which is crucial for understanding their prevalence and metabolic fate. researchgate.netacs.org

Lipidomics research concerning 1-deoxysphingolipids utilizes both targeted and untargeted approaches, each offering distinct advantages. nih.govcreative-proteomics.com

Untargeted Lipidomics : This exploratory approach aims to capture a comprehensive snapshot of all measurable lipids in a sample, without preconceived bias. creative-proteomics.comnih.gov It is particularly useful for discovering novel or unexpected deoxySL species and for generating new hypotheses about their metabolic pathways. nih.gov Untargeted analysis typically employs high-resolution mass spectrometry to identify as many lipid species as possible. nih.gov While powerful for discovery, this method provides a less quantitative overview compared to targeted methods. nih.gov

Targeted Lipidomics : This hypothesis-driven method focuses on the precise measurement of a predefined set of known lipid species, such as this compound. creative-proteomics.com By concentrating on specific analytes, targeted lipidomics achieves higher sensitivity, specificity, and quantitative accuracy. nih.govcreative-proteomics.com This approach is ideal for validating findings from untargeted studies and for quantifying specific biomarkers in clinical or experimental samples. nih.gov It often uses techniques like multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers. nih.govresearchgate.net

The table below summarizes the key differences between these two approaches in the context of 1-deoxysphingolipid research.

| Feature | Targeted Lipidomics | Untargeted Lipidomics |

| Goal | Quantify specific, predefined 1-deoxysphingolipids. creative-proteomics.com | Identify and relatively quantify as many lipids as possible, including unknown deoxySLs. creative-proteomics.com |

| Approach | Hypothesis-driven. creative-proteomics.com | Exploratory, hypothesis-generating. nih.gov |

| Selectivity | High | Lower |

| Sensitivity | High | Moderate |

| Coverage | Limited to a specific list of analytes. creative-proteomics.com | Broad, aiming for comprehensive lipidome coverage. nih.gov |

| Data Complexity | More manageable datasets. creative-proteomics.com | Complex datasets requiring advanced bioinformatics for processing. nih.gov |

| Typical Platform | Triple Quadrupole MS (e.g., using MRM). nih.govresearchgate.net | High-Resolution MS (e.g., TOF, Orbitrap). nih.gov |

| Application | Biomarker validation, quantitative studies. nih.gov | Biomarker discovery, pathway analysis. nih.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry is the central analytical technique in lipidomics due to its high sensitivity and specificity, making it indispensable for the analysis of 1-deoxysphingolipids. nih.govnih.gov

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used tool for the analysis of deoxySLs. researchgate.netnih.gov This technique combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. nih.gov

For the analysis of this compound and related compounds, reverse-phase liquid chromatography is commonly employed, using columns such as C8 or C18 to separate lipids based on their hydrophobicity. nih.govlipidmaps.org The separated lipids are then ionized, typically using electrospray ionization (ESI), before entering the mass spectrometer. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the parent ions, generating specific product ions that are characteristic of the lipid's structure, allowing for unambiguous identification and quantification. researchgate.netnih.gov Multiple reaction monitoring (MRM) is a common acquisition mode in targeted LC-MS/MS methods, providing excellent sensitivity and specificity for quantifying known deoxySL species. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another technique used in lipid analysis, though its application for intact, complex sphingolipids is limited. nih.gov GC-MS is highly effective for analyzing volatile compounds and is often used to determine the fatty acid and long-chain base composition of sphingolipids after chemical hydrolysis and derivatization. nih.gov

In this process, a complex lipid like this compound would first be broken down into its constituent parts: the 1-deoxysphinganine base and the tetracosanoic acid. These components are then chemically modified (derivatized) to increase their volatility for GC analysis. nih.govnih.gov The subsequent analysis by GC with electron impact (EI) ionization provides detailed structural information about the fragments, but not the intact lipid. nih.gov While accurate, the requirement for sample pre-treatment can be a drawback as it compromises the original structure of the molecule. nih.gov

High-Resolution Accurate-Mass (HRAM) mass spectrometry, utilizing analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), is critical for overcoming the challenges posed by the complexity of the lipidome. nih.govavantiresearch.commdpi.com Lipids are often present as complex mixtures of isobaric species—molecules that have the same nominal mass but different elemental compositions. nih.govavantiresearch.com